molecular formula C10H20N2O B13635084 1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine

1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine

Cat. No.: B13635084
M. Wt: 184.28 g/mol
InChI Key: NIEUDMDBGRXROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as a scaffold for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry .

Mechanism of Action

The mechanism of action of 1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s ring strain and reactivity contribute to its ability to form stable complexes with biological molecules. The pyrrolidine ring’s non-planarity and stereogenicity enhance its binding affinity and selectivity for enantioselective proteins .

Comparison with Similar Compounds

1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine can be compared with other similar compounds, such as azetidine and pyrrolidine derivatives. These compounds share similar structural features but differ in their biological activities and applications. For example, azetidine derivatives are known for their use in antibiotics, while pyrrolidine derivatives are widely used in drug discovery for various therapeutic areas .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-[3-(azetidin-3-yloxy)propyl]pyrrolidine

InChI

InChI=1S/C10H20N2O/c1-2-5-12(4-1)6-3-7-13-10-8-11-9-10/h10-11H,1-9H2

InChI Key

NIEUDMDBGRXROV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCOC2CNC2

Origin of Product

United States

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